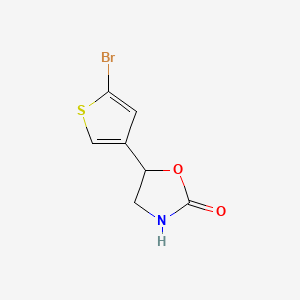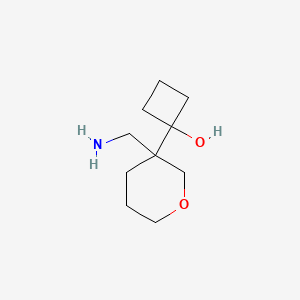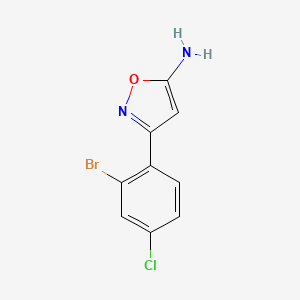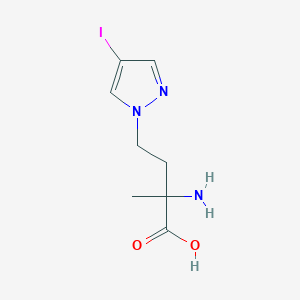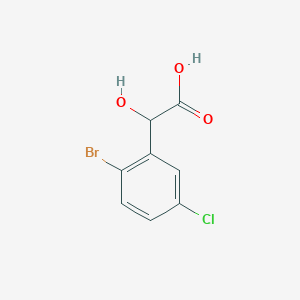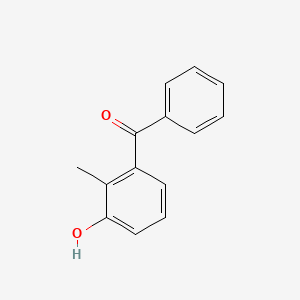![molecular formula C6H5ClN4 B15313411 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3H-imidazo[4,5-b]pyridin-2-amine typically involves the chlorination of 2-amino-pyridine. One common method includes reacting 2-amino-pyridine with a chlorinating agent such as iron(III) chloride, followed by neutralization with hydrochloric acid and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
6-chloro-3H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridines, while oxidation and reduction can lead to different oxidation states and derivatives of the compound.
科学的研究の応用
6-chloro-3H-imidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent and as a scaffold for designing inhibitors of various enzymes and receptors
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, leveraging its reactivity and stability.
作用機序
The mechanism of action of 6-chloro-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of anaplastic lymphoma kinase (ALK), where it binds to the active site of the enzyme, inhibiting its activity and thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity and structural similarity.
Imidazo[4,5-c]pyridine: Shares similar biological activities and synthetic routes.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Uniqueness
6-chloro-3H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold in drug discovery and development .
特性
分子式 |
C6H5ClN4 |
|---|---|
分子量 |
168.58 g/mol |
IUPAC名 |
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C6H5ClN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) |
InChIキー |
MFBUQPGPKIZQAS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C1NC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





